Fumagillol
Overview
Description
Fumagillol is a natural product derived from the fungus Aspergillus fumigatus. It is a hydrolysis product of fumagillin, a complex biomolecule known for its antimicrobial properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and its role as an angiogenesis inhibitor .
Mechanism of Action
Target of Action
Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.
Mode of Action
This compound interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, this compound disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives involve complex processes. This compound derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain this compound derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, this compound and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain this compound derivatives exhibit better thermal and acid stability than this compound, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of this compound can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .
Biochemical Analysis
Biochemical Properties
Fumagillol interacts with the methionine aminopeptidase type 2 (MetAP2) enzyme . The activity of this compound on its target, MetAP2, and the effects of blocking this enzyme in the host are significant . The inhibition of MetAP2 can affect many proteins, some of which are implicated in the correct maintenance of cellular safety .
Cellular Effects
This compound derivatives have shown potency against Giardia lamblia trophozoites, exhibiting lower levels of permeation across polarized epithelial Caco-2 cells . These compounds were also more potent against the amebiasis-causing parasite Entamoeba histolytica .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the MetAP2 enzyme . By inhibiting MetAP2, this compound can induce changes in gene expression and affect the function of various proteins .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives have been studied over time in laboratory settings . Some this compound derivatives exhibited better thermal and acid stability than Fumagillin, which should prolong the drug shelf life and reduce compound degradation in the stomach .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model of giardiasis, a stable this compound compound had better efficacy than Fumagillin at both the fully curative dose and a 50% effective dose .
Metabolic Pathways
The metabolic pathway involved in the production and regulation of this compound is complex . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumagillol can be synthesized through several chemical reactions, including acylation, hydrolysis, and alkylation. The synthesis often involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus, followed by extraction and purification processes. The compound can also be produced through chemical synthesis, which allows for the creation of derivatives with improved stability and potency .
Chemical Reactions Analysis
Types of Reactions: Fumagillol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxygen-directed oxidative Mannich reaction, which allows for the rapid and efficient structure elaboration of the this compound scaffold .
Common Reagents and Conditions:
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidative coupling reactions.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Various nucleophiles can be used to introduce different functional groups onto the this compound scaffold
Major Products: The major products formed from these reactions include highly complex alkaloid-like compounds, such as perhydroisoindoles and perhydroisoquinolines .
Scientific Research Applications
Fumagillol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit the growth of parasites such as Giardia lamblia and Nosema ceranae
Medicine: Investigated for its potential as an angiogenesis inhibitor in cancer treatment and its therapeutic effects against parasitic infections
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Fumagillin: The parent compound from which fumagillol is derived. It shares similar antimicrobial and anti-angiogenic properties but is less stable.
Semisynthetic Derivatives: Compounds such as the aspirin and piperonylic acid analogues of this compound, which exhibit improved stability and potency
Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCTNCUIVEQOY-JQOWZUPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108102-51-8 | |
Record name | Fumagillol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumagillol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FUMAGILLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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